molecular formula C12H8ClNO2 B582317 2-Chloro-4-(pyridin-3-yl)benzoic acid CAS No. 1214356-98-5

2-Chloro-4-(pyridin-3-yl)benzoic acid

Cat. No.: B582317
CAS No.: 1214356-98-5
M. Wt: 233.651
InChI Key: HYCJLIBOPWEUQJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-3-yl)benzoic acid is a halogenated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a chlorine atom at position 2 and a pyridin-3-yl group at position 4. Its molecular formula is C₁₂H₈ClNO₂, with a molecular weight of 247.65 g/mol. The pyridine ring introduces a heteroaromatic system, enabling hydrogen bonding and π-π interactions, which may enhance its binding affinity in biological or catalytic applications.

Properties

CAS No.

1214356-98-5

Molecular Formula

C12H8ClNO2

Molecular Weight

233.651

IUPAC Name

2-chloro-4-pyridin-3-ylbenzoic acid

InChI

InChI=1S/C12H8ClNO2/c13-11-6-8(3-4-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16)

InChI Key

HYCJLIBOPWEUQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)Cl

Synonyms

2-CHLORO-4-(PYRIDIN-3-YL)BENZOIC ACID

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Key Properties

Compound Name Molecular Formula Substituents (Position 2 and 4) Molecular Weight (g/mol) Predicted Acidity (pKa)* Predicted LogP* Key Features
2-Chloro-4-(pyridin-3-yl)benzoic acid C₁₂H₈ClNO₂ Cl (2), Pyridin-3-yl (4) 247.65 ~2.5–3.0 ~1.8 Heteroaromatic π-π interactions
2-Chloro-4-(trifluoromethyl)benzoic acid C₈H₄ClF₃O₂ Cl (2), CF₃ (4) 232.57 ~1.8–2.2 ~2.5 Strong electron-withdrawing CF₃ group
2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid C₁₃H₇Cl₂FO₂ Cl (2), 3-Cl-4-F-Ph (4) 285.10 ~2.3–2.7 ~3.0 Lipophilic, halogenated aryl group
Acifluorfen C₁₄H₇ClF₃NO₅ NO₂ (2), Cl/CF₃-substituted phenoxy (4) 361.66 ~1.2–1.5 ~3.2 Nitro group enhances acidity

*Predicted values based on substituent electronic and steric effects.

Key Comparative Insights

Acidity :

  • The trifluoromethyl (CF₃) group in 2-chloro-4-(trifluoromethyl)benzoic acid exerts a strong electron-withdrawing effect, lowering the pKa (~1.8–2.2) compared to the pyridin-3-yl-substituted compound (~2.5–3.0). The pyridine ring, while electron-deficient, is less deactivating than CF₃ .
  • Acifluorfen , with a nitro group at position 2, exhibits the highest acidity (pKa ~1.2–1.5), making it a potent herbicide .

The pyridin-3-yl group (LogP ~1.8) offers a balance between hydrophilicity and bioactivity .

Biological and Chemical Interactions: The pyridin-3-yl group enables hydrogen bonding and π-stacking, advantageous in drug design for target binding. In contrast, CF₃ and halogenated phenyl groups prioritize electronic effects and lipophilicity, respectively . Acifluorfen’s phenoxy-nitro structure is optimized for herbicidal activity via radical generation in plants, a mechanism less relevant to the pyridine-substituted compound .

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